

Application Notes and Protocols for the Development of DCAF1-Based Degraders

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Compound of Interest

Compound Name: DCAF1 ligand 1

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Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, with proteolysis-targeting chimeras (PROTACs) offering the ability to hijack the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. While much of the initial focus has been on recruiting the E3 ligases Cereblon (CRBN) and von Hippel-Lindau (VHL), there is a growing interest in expanding the E3 ligase repertoire to overcome resistance and broaden the scope of degradable targets. DDB1- and CUL4-associated factor 1 (DCAF1), a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, represents a promising alternative.[1][2] DCAF1 is an essential gene, which may reduce the likelihood of resistance mechanisms arising from its downregulation.[3][4] This document provides detailed application notes and protocols for the development of DCAF1-based degraders.

DCAF1 as an E3 Ligase for Targeted Protein Degradation

DCAF1, also known as VprBP, is a substrate receptor for the CRL4 E3 ubiquitin ligase complex and is involved in various cellular processes, including cell cycle regulation and DNA repair.[5] [6] Its recruitment for TPD has been successfully demonstrated for a range of protein targets.[7] [8] Both non-covalent and covalent ligands have been developed to recruit DCAF1.[7][9]

Notably, DCAF1-based degraders have shown efficacy in overcoming resistance to CRBN-based PROTACs, highlighting their potential as a valuable tool in the TPD field.[\[8\]](#)[\[10\]](#)[\[11\]](#)

Quantitative Data for DCAF1-Based Degraders

The following tables summarize key quantitative data for representative DCAF1-based PROTACs, providing a comparative overview of their binding affinities and degradation efficiencies.

Table 1: Binding Affinities of DCAF1 Ligands and PROTACs

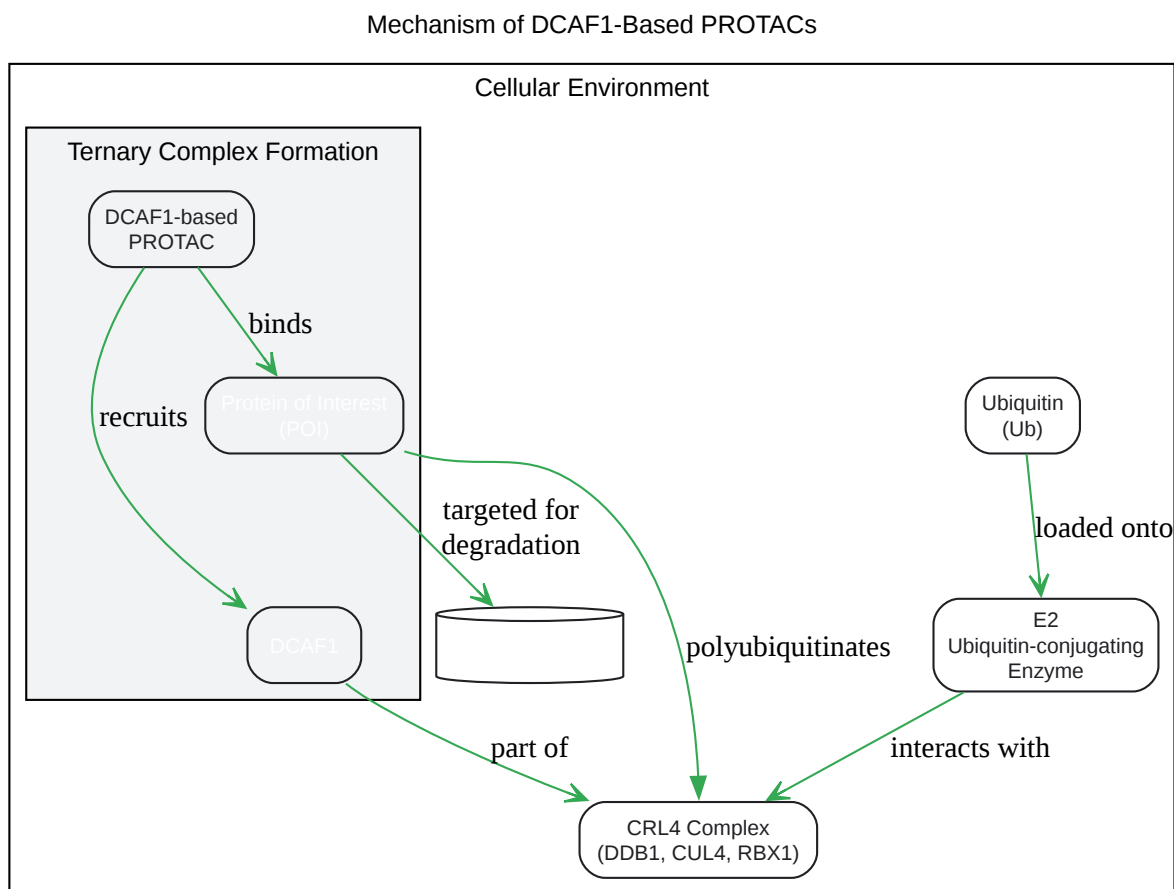
Compound	Target Protein	DCAF1 Ligand Type	Binding Assay	Affinity (KD or IC50)	Reference
OICR-8268	-	Non-covalent	SPR	KD: 38 nM	[12]
13	-	Non-covalent	TR-FRET	IC50: ~1 μ M	[3]
DBr-1	BRD9	Non-covalent	TR-FRET	IC50: ~0.5 μ M	[3]
DBt-10	BTK	Non-covalent	TR-FRET	IC50: ~0.1 μ M	[8]
YT117R	BRD4	Covalent (Electrophilic)	Gel-ABPP	-	[7]

Table 2: Degradation Performance of DCAF1-Based PROTACs

PROTAC	Target Protein	Cell Line	DC50	Dmax	Time Point	Reference
DBr-1	BRD9	HEK293T	~0.1 μ M	>90%	24h	[3][8]
DBt-10	BTK	MOLM-14	~0.01 μ M	>90%	24h	[8]
Dasatinib-DCAF1 PROTAC	Tyrosine Kinases	293T	~1 μ M	>80%	24h	[2]
YT117R	BRD4	HEK293T	~1 μ M	~70%	24h	[7]

Signaling Pathways and Experimental Workflows

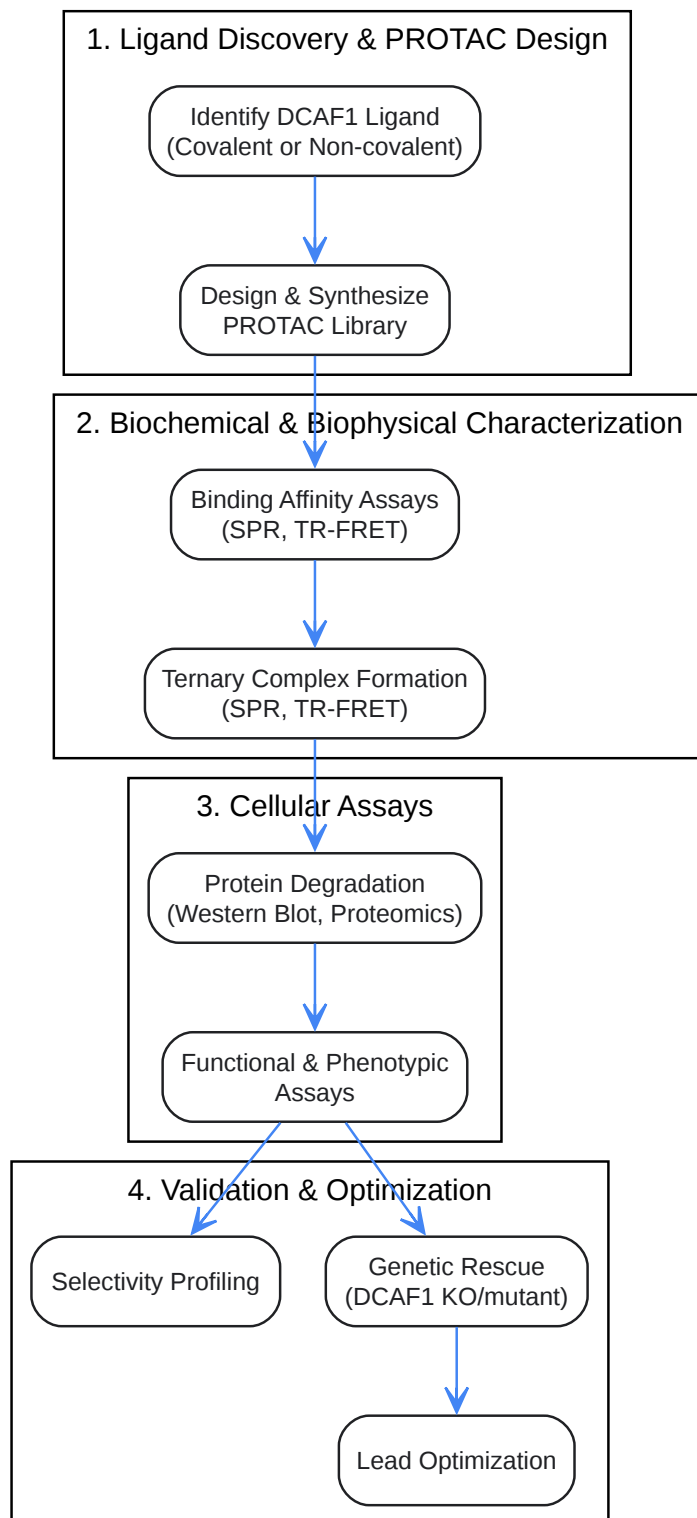
The following diagrams illustrate the mechanism of action of DCAF1-based PROTACs and a typical experimental workflow for their development.



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Caption: Mechanism of action of a DCAF1-based PROTAC.

Experimental Workflow for DCAF1 Degradation Development

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Caption: A typical workflow for developing DCAF1-based degraders.

Experimental Protocols

Protocol 1: Determination of Binding Affinity using Surface Plasmon Resonance (SPR)

This protocol is for measuring the binding affinity of a DCAF1 ligand or a PROTAC to the DCAF1 protein.

Materials:

- SPR instrument (e.g., Biacore)
- CM5 sensor chip
- Amine coupling kit (EDC, NHS, ethanolamine)
- Recombinant human DCAF1 protein (WDR domain)
- Running buffer (e.g., HBS-EP+)
- Test compounds (DCAF1 ligand or PROTAC) dissolved in DMSO and diluted in running buffer

Procedure:

- Chip Preparation: Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
- Protein Immobilization: Immobilize the recombinant DCAF1 protein onto the sensor chip surface via amine coupling to a target density.
- Blocking: Deactivate excess reactive groups on the surface with ethanolamine.
- Binding Analysis:
 - Prepare a serial dilution of the test compound in running buffer.
 - Inject the compound solutions over the immobilized DCAF1 surface at a constant flow rate.

- Monitor the change in response units (RU) over time to measure association and dissociation.
- Regenerate the sensor surface between injections if necessary.
- Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).^[3]

Protocol 2: Cellular Protein Degradation Assay by Western Blot

This protocol is to assess the ability of a DCAF1-based PROTAC to induce the degradation of a target protein in cells.

Materials:

- Cell line expressing the protein of interest
- Cell culture medium and supplements
- DCAF1-based PROTAC
- DMSO (vehicle control)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against the target protein and a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibody

- Chemiluminescent substrate

Procedure:

- Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of the DCAF1-based PROTAC or DMSO for the desired time (e.g., 24 hours).
- Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Normalize the protein amounts and prepare samples for SDS-PAGE.
 - Separate the proteins by SDS-PAGE and transfer them to a membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane and visualize the protein bands using a chemiluminescent substrate.
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Determine the DC50 (concentration at which 50% degradation is achieved) by fitting the data to a dose-response curve.[8]

Protocol 3: Genetic Validation of DCAF1-Mediated Degradation

This protocol is to confirm that the observed protein degradation is dependent on the DCAF1 E3 ligase.

Materials:

- Wild-type cell line
- DCAF1 knockout (KO) or mutant (e.g., C1113A for electrophilic PROTACs) cell line[7]
- DCAF1-based PROTAC
- Materials for Western blotting (as in Protocol 2)

Procedure:

- Cell Culture: Culture both wild-type and DCAF1 KO/mutant cells under the same conditions.
- Compound Treatment: Treat both cell lines with the DCAF1-based PROTAC at a concentration known to induce degradation. Include a vehicle control for each cell line.
- Protein Degradation Analysis: After the treatment period, lyse the cells and analyze the levels of the target protein by Western blotting as described in Protocol 2.
- Data Analysis: Compare the level of target protein degradation in the wild-type cells versus the DCAF1 KO/mutant cells. A significant reduction or complete abrogation of degradation in the KO/mutant cells confirms that the PROTAC's activity is DCAF1-dependent.[7][8]

Conclusion

The development of DCAF1-based degraders offers a promising strategy to expand the reach of targeted protein degradation, particularly in contexts of resistance to existing degrader technologies. The protocols and data presented here provide a foundational guide for researchers to design, synthesize, and evaluate novel DCAF1-recruiting PROTACs for therapeutic and research applications.

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